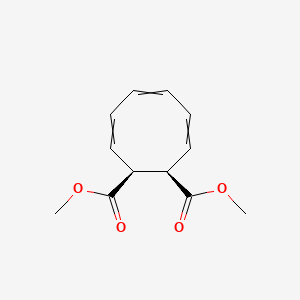
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline is a chemical compound characterized by the presence of three aniline groups attached to a central trifluoroethane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline typically involves the reaction of trifluoroethane derivatives with aniline under specific conditions. One common method involves the use of trifluoroethane-1,1,1-triyl chloride as a starting material, which reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反应分析
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
科学研究应用
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethane moiety can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a solvent and refrigerant.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in various industrial applications.
1,1,1-Trifluoroethane: A hydrofluorocarbon with applications in refrigeration and as a blowing agent.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)trianiline is unique due to the presence of three aniline groups attached to the trifluoroethane core, which imparts distinct chemical and physical properties
属性
CAS 编号 |
61204-05-5 |
|---|---|
分子式 |
C20H18F3N3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
4-[1,1-bis(4-aminophenyl)-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C20H18F3N3/c21-20(22,23)19(13-1-7-16(24)8-2-13,14-3-9-17(25)10-4-14)15-5-11-18(26)12-6-15/h1-12H,24-26H2 |
InChI 键 |
ZXOFJTXLYVLOFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)
![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

